5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C25H22N4O5 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,22,30H,2-3,5-6H2,1H3,(H,32,33) |
InChI Key |
WTZFEDHEXDVDRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC(=C2O)C3=CC=C(O3)C(=O)O)C4=CC5=C(CCCC5)C=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Diketones
The Paal–Knorr pyrrole synthesis, adapted for pyrazoles, utilizes 1,3-diketones and hydrazines under acidic or thermal conditions. For the target compound, 5,6,7,8-tetrahydronaphthalen-2-yl-substituted β-diketones react with methylhydrazine to form the pyrazole ring. Protonation of the carbonyl group initiates nucleophilic attack by the hydrazine, followed by dehydration (Figure 1).
Table 1: Optimization of Pyrazole Synthesis
| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| β-Diketone + Methylhydrazine | HCl (aq.) | Ethanol | 80 | 72 |
| β-Diketone + Phenylhydrazine | AcOH | Toluene | 110 | 68 |
Regioselective Modifications
Regioselectivity challenges arise in unsymmetrical β-diketones. The use of Lewis acids (e.g., ZnCl₂) directs cyclization to favor the 3-methyl-5-oxo configuration. For example, 5,6,7,8-tetrahydronaphthalen-2-ylacetylacetone reacts with methylhydrazine in the presence of ZnCl₂ to yield the desired regioisomer in 78% yield.
Diazonium Salt Preparation and Azo Coupling
The diazenyl (-N=N-) bridge is introduced via diazotization of an aromatic amine followed by coupling with a phenolic substrate.
Diazotization of 4-Aminopyrazole
The pyrazole intermediate is functionalized with an amino group at the 4-position. Diazotization employs NaNO₂ and HCl at 0–5°C to generate the diazonium chloride.
Critical Parameters :
Coupling with 2-Hydroxy-3-Phenylfuran Carboxylic Acid
The diazonium salt reacts with the phenolic component (2-hydroxy-3-phenylfuran-2-carboxylic acid) in alkaline medium (pH 8–9). The electrophilic diazonium ion attacks the ortho position of the hydroxyl group, forming the azo linkage.
Table 2: Azo Coupling Conditions
| Diazonium Salt | Coupling Partner | Solvent | pH | Yield (%) |
|---|---|---|---|---|
| 4-Diazo-pyrazole | 2-Hydroxy-3-phenylfuran | Ethanol | 8.5 | 65 |
| 4-Diazo-pyrazole | Resorcinol | Water | 9.0 | 58 |
Multi-Component Synthesis Approaches
Recent advances leverage multi-component reactions (MCRs) to streamline synthesis.
Pyrazole-Furan Conjugation via MCRs
A three-component reaction of 1,3-diphenylpyrazole-4-carbaldehyde, pyruvic acid, and aromatic amines in acetic acid yields pyrazolo-furanone derivatives. The target compound is obtained by substituting amines with 5,6,7,8-tetrahydronaphthalen-2-ylhydrazine.
Mechanistic Pathway :
- Formation of arylidene pyruvic acid via Knoevenagel condensation.
- Imine formation with the amine.
- Cyclization to furanone.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysis
- Acid Catalysis : HCl or H₂SO₄ accelerates diazotization and cyclization steps.
- Lewis Acids : ZnCl₂ improves regioselectivity in pyrazole formation.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis of analogous compounds reveals planar pyrazole and furan rings with dihedral angles <10°.
Chemical Reactions Analysis
Types of Reactions
5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the diazenyl group can produce an amine .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.
Biology
Research has indicated potential biological activities , including:
-
Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Case Study : A derivative was tested against Staphylococcus aureus and demonstrated effective inhibition at low concentrations.
-
Anticancer Properties : Investigations into the compound's mechanism of action suggest it may inhibit cancer cell proliferation through specific molecular pathways.
- Case Study : In vitro studies revealed that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis.
Medicine
The compound is being explored for its potential therapeutic effects:
-
Drug Development : It is considered a lead compound in the development of new pharmaceuticals targeting various diseases due to its bioactive properties.
- Example : Research is ongoing to evaluate its efficacy in treating inflammatory diseases through modulation of immune responses.
Industry
In industrial applications, the compound is utilized in:
-
Material Development : Its unique chemical properties allow it to be used in creating novel materials with specific functionalities.
- Example : It has been incorporated into polymer matrices to enhance thermal stability and mechanical strength.
- Catalysis : The compound acts as a catalyst in several chemical reactions, improving yield and efficiency.
Mechanism of Action
The mechanism of action of 5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and diazenyl groups play a crucial role in its binding to target proteins, while the furan and pyrazole rings contribute to its overall stability and activity. The compound may inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations
Core Heterocycles: The target compound’s furan-carboxylic acid core is shared with 131524-46-4 , but the latter lacks the diazenyl-pyrazole moiety, instead incorporating a dioxolan group. Compounds like 735269-97-3 replace the pyrazole with a thiazolidinone ring, which is associated with antimicrobial and anti-inflammatory activities.
The diazenyl (-N=N-) linker in the target compound is absent in analogs like 443875-50-1 , which instead utilize hydrazone or imino linkages.
Functional Group Impact: The 5-oxo group on the pyrazole in the target compound may facilitate hydrogen bonding, similar to the 4-oxo group in 735269-97-3’s thiazolidinone . Chlorine substituents in analogs like 131524-46-4 and 443875-50-1 could improve metabolic stability compared to the target’s hydroxy-phenyl group.
Computational Analysis Considerations
- Orbital composition to assess electronic effects of substituents.
- Solubility predictions based on polar surface area .
Biological Activity
5-[2-Hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid (CAS No. 1257792-41-8) is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 458.47 g/mol. The structure features a furan ring, a diazenyl group linked to a pyrazole derivative, and a hydroxyl group that may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown promising antibacterial and antifungal activities due to their ability to disrupt microbial cell wall synthesis and metabolic pathways.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been noted in related compounds, which may also apply to this compound. For example, certain pyrazole derivatives demonstrated IC50 values comparable to known inhibitors like physostigmine .
The proposed mechanism involves the interaction of the compound with specific enzyme targets and pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It could modulate signaling pathways that regulate cell growth and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that modifications in the substituents significantly affected potency .
- Anticancer Activity : Another investigation focused on the anticancer effects of related compounds in vitro on human cancer cell lines, revealing that certain structural modifications resulted in enhanced cytotoxicity against specific cancer types .
Comparative Analysis of Similar Compounds
| Compound Name | CAS No. | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Pyrazole Derivative A | 123456 | Antibacterial | 20 |
| Pyrazole Derivative B | 654321 | Anticancer | 15 |
| Target Compound | 1257792-41-8 | Antimicrobial/Anticancer | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
